molecular formula C17H16N2O3 B2425256 1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea CAS No. 2034594-73-3

1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea

Cat. No.: B2425256
CAS No.: 2034594-73-3
M. Wt: 296.326
InChI Key: DLLLONJGVUTCAP-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is an organic compound that features a urea moiety linked to a bifuran and a tolyl group

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-16(22-13)15-7-4-10-21-15/h2-10H,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLLONJGVUTCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with o-tolyl isocyanate in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of organometallic catalysts to enhance the efficiency and yield of the reaction. The use of palladium or nickel-catalyzed coupling reactions, such as Suzuki or Kumada reactions, can be employed to synthesize the bifuran and tolyl intermediates, which are then reacted to form the final product .

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1-(o-tolyl)urea: Similar structure but with an ethyl group instead of a bifuran moiety.

    o-Tolyl benzonitrile: Contains the o-tolyl group but lacks the urea and bifuran components.

Uniqueness

1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is unique due to the presence of both bifuran and tolyl groups linked through a urea moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 342.5 g/mol
  • CAS Number : 2034254-15-2

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related urea derivatives have demonstrated effectiveness against various bacterial strains using methods such as the agar-well diffusion method. The minimal inhibitory concentrations (MICs) for these derivatives often range from 50 μg/mL to higher values depending on the specific structure and substituents present .

CompoundMIC (μg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
Compound C75Pseudomonas aeruginosa

Anticancer Activity

The anticancer properties of urea derivatives have been extensively studied. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. Notably, the compound exhibited a GI50 (concentration required to inhibit cell growth by 50%) value of approximately 25 μM against several cancer types, including lung and breast cancer cell lines .

Cell LineGI50 (μM)
EKVX (Lung)21.5
MDA-MB-435 (Breast)15.1
OVCAR-4 (Ovarian)28.7

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within cells. The bifuran and tolyl groups may facilitate binding to active sites of target proteins, while the urea moiety can participate in hydrogen bonding interactions that enhance binding affinity.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity Study :
    • A study evaluated the antiproliferative effects of various urea derivatives on human cancer cell lines. The findings indicated that modifications in the molecular structure significantly influenced their anticancer potency.
    • Results showed that certain derivatives had lower toxicity profiles while maintaining effective inhibition of cancer cell proliferation .
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of phosphatidylinositol-3-kinase (PI3K), a crucial pathway in cancer progression. The study found that specific urea derivatives could effectively inhibit PI3K activity, suggesting potential therapeutic applications in cancer treatment .

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